molecular formula C5H12BrClIN B13755549 2-Bromo-2'-iodo-N-methyldiethylamine hydrochloride CAS No. 54955-02-1

2-Bromo-2'-iodo-N-methyldiethylamine hydrochloride

Cat. No.: B13755549
CAS No.: 54955-02-1
M. Wt: 328.42 g/mol
InChI Key: IWZRLWNTUPNIHQ-UHFFFAOYSA-N
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Description

2-Bromo-2’-iodo-N-methyldiethylamine hydrochloride is a chemical compound that belongs to the class of halogenated amines It is characterized by the presence of both bromine and iodine atoms attached to the amine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-2’-iodo-N-methyldiethylamine hydrochloride typically involves the halogenation of N-methyldiethylamine. The process begins with the preparation of N-methyldiethylamine, which is then subjected to bromination and iodination reactions. The reaction conditions often include the use of bromine and iodine reagents in the presence of suitable solvents and catalysts to facilitate the halogenation process.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation reactions using automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations. The use of continuous flow reactors can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-2’-iodo-N-methyldiethylamine hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions may involve the use of polar solvents and mild heating.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted amines, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.

Scientific Research Applications

2-Bromo-2’-iodo-N-methyldiethylamine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in the study of halogenated amines and their biological activities.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Bromo-2’-iodo-N-methyldiethylamine hydrochloride involves its interaction with molecular targets through its halogen atoms. The bromine and iodine atoms can form halogen bonds with various biological molecules, influencing their structure and function. This interaction can affect molecular pathways and lead to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-N-methylaniline hydrochloride
  • 2-Bromo-2-methylpropanamide
  • 2-Bromo-N,N-diethylethylamine hydrobromide

Comparison

Compared to similar compounds, 2-Bromo-2’-iodo-N-methyldiethylamine hydrochloride is unique due to the presence of both bromine and iodine atoms. This dual halogenation can enhance its reactivity and potential applications in various fields. The combination of bromine and iodine provides distinct chemical properties that can be leveraged in organic synthesis and medicinal chemistry.

Properties

CAS No.

54955-02-1

Molecular Formula

C5H12BrClIN

Molecular Weight

328.42 g/mol

IUPAC Name

2-bromoethyl-(2-iodoethyl)-methylazanium;chloride

InChI

InChI=1S/C5H11BrIN.ClH/c1-8(4-2-6)5-3-7;/h2-5H2,1H3;1H

InChI Key

IWZRLWNTUPNIHQ-UHFFFAOYSA-N

Canonical SMILES

C[NH+](CCBr)CCI.[Cl-]

Origin of Product

United States

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